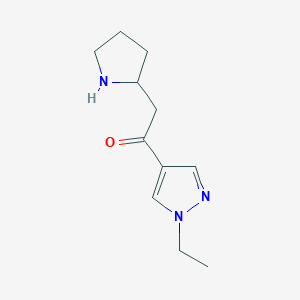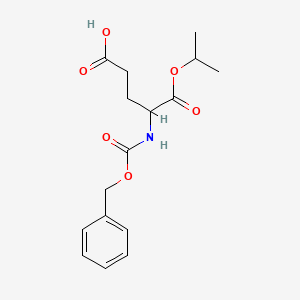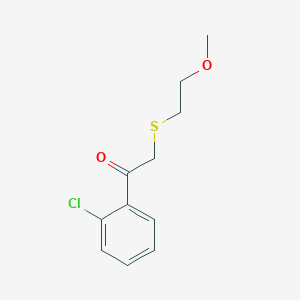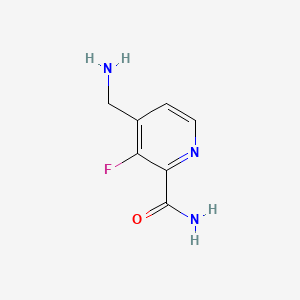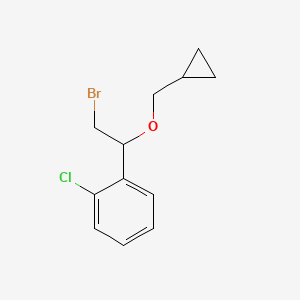
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a cyclopropylmethoxy group, and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-(cyclopropylmethoxy)ethane under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or altered cyclopropylmethoxy groups.
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the introduction of functional groups. The pathways involved may include nucleophilic attack on the bromine or chlorine atoms, leading to the formation of new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-iodobenzene
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The cyclopropylmethoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
Clé InChI |
ONQZCOIESZIGIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC(CBr)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



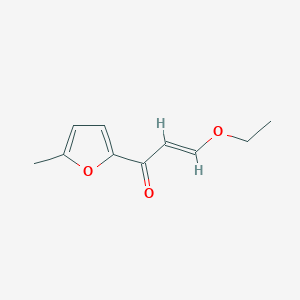
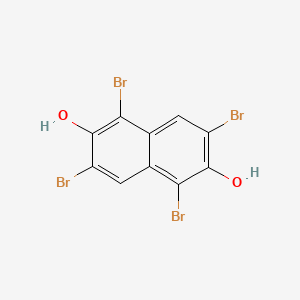

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

